molecular formula C15H15ClO3 B14275399 1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene CAS No. 129223-71-8

1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene

Cat. No.: B14275399
CAS No.: 129223-71-8
M. Wt: 278.73 g/mol
InChI Key: QFORHVBXYJRJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a chloro group, a methoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1-chloro-2-nitrobenzene with 4-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to reduction and subsequent etherification to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

CAS No.

129223-71-8

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene

InChI

InChI=1S/C15H15ClO3/c1-17-12-6-8-13(9-7-12)18-10-11-19-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3

InChI Key

QFORHVBXYJRJBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.